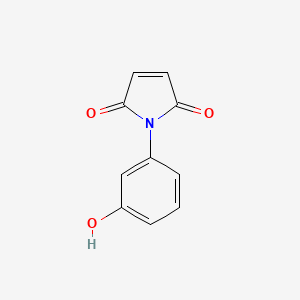

N-(3-hydroxyphenyl)maleimide

Description

BenchChem offers high-quality N-(3-hydroxyphenyl)maleimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-hydroxyphenyl)maleimide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-hydroxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(11)14/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWODHBPFOGXUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30416054 | |

| Record name | N-(3-hydroxyphenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63381-38-4 | |

| Record name | N-(3-hydroxyphenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reactivity of the Maleimide Group in N-(3-hydroxyphenyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of bioconjugation and materials science, the maleimide group stands as a cornerstone functional moiety, prized for its selective reactivity towards thiols. This guide delves into the nuanced chemical behavior of a particularly interesting derivative, N-(3-hydroxyphenyl)maleimide. Our exploration is not merely a recitation of facts but a synthesis of mechanistic understanding and practical insights, designed to empower you, the researcher, to harness the full potential of this versatile molecule. We will dissect the electronic and steric influences of the 3-hydroxyphenyl substituent, offering a rationale for its impact on the core reactivity of the maleimide ring. This document is structured to be a self-validating resource, providing not only the "what" but the critical "why" behind experimental design and outcomes.

The Unique Electronic Landscape of N-(3-hydroxyphenyl)maleimide

The reactivity of the maleimide's carbon-carbon double bond is intrinsically linked to its electrophilicity. The N-substituent plays a pivotal role in modulating this property. In N-(3-hydroxyphenyl)maleimide, the aryl group, through its electron-withdrawing inductive effect, enhances the electrophilic character of the maleimide ring, thereby influencing its reaction kinetics.

The hydroxyl group at the meta-position is of particular interest. Unlike a para-hydroxyl group, which can donate electron density to the ring via resonance, the meta-hydroxyl group's influence is primarily through its electron-withdrawing inductive effect. This subtle distinction is crucial for understanding the reactivity profile of N-(3-hydroxyphenyl)maleimide.

Caption: Electronic influence of the N-aryl substituent on the maleimide core.

Synthesis and Characterization of N-(3-hydroxyphenyl)maleimide

The synthesis of N-(hydroxyphenyl)maleimides is typically a two-step process involving the formation of a maleamic acid intermediate followed by cyclodehydration.[1]

Experimental Protocol: Synthesis of N-(3-hydroxyphenyl)maleimide

Step 1: Synthesis of N-(3'-hydroxyphenyl)maleamic acid

-

Dissolve 3-aminophenol in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Slowly add a solution of maleic anhydride in the same solvent to the 3-aminophenol solution at room temperature with stirring.

-

Continue stirring for several hours to allow for the formation of the maleamic acid, which may precipitate from the solution.

-

Isolate the product by filtration, wash with a cold solvent, and dry under vacuum.

Step 2: Cyclodehydration to N-(3'-hydroxyphenyl)maleimide

-

Suspend the N-(3'-hydroxyphenyl)maleamic acid in a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., sodium acetate).

-

Heat the mixture with stirring for a few hours.

-

Pour the reaction mixture into ice water to precipitate the crude product.

-

Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure N-(3'-hydroxyphenyl)maleimide.

Characterization Data

| Technique | Observed Characteristics |

| ¹H NMR | Signals corresponding to the maleimide protons and the aromatic protons of the 3-hydroxyphenyl ring. The phenolic proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbonyl carbons, the olefinic carbons of the maleimide ring, and the aromatic carbons. |

| IR Spectroscopy | Characteristic peaks for the C=O stretching of the imide, C=C stretching of the maleimide, and O-H stretching of the phenol. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of N-(3-hydroxyphenyl)maleimide. |

Core Reactivity: The Michael Addition

The quintessential reaction of the maleimide group is the Michael addition, particularly with thiol-containing molecules. This reaction is highly efficient and selective, forming a stable thioether bond, and is a cornerstone of bioconjugation.[2]

Caption: Michael addition of a thiol to N-(3-hydroxyphenyl)maleimide.

Influence of the 3-Hydroxyphenyl Group on Michael Addition

The electron-withdrawing nature of the N-aryl group in N-(3-hydroxyphenyl)maleimide is expected to increase the rate of the Michael addition compared to N-alkyl maleimides. Furthermore, N-aryl maleimides have been shown to form more stable antibody-drug conjugates (ADCs) by accelerating the hydrolysis of the thiosuccinimide ring, which prevents the retro-Michael reaction.[3]

Experimental Protocol: Thiol-Maleimide Conjugation

-

Preparation of Solutions:

-

Dissolve N-(3-hydroxyphenyl)maleimide in a minimal amount of a water-miscible organic solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

Dissolve the thiol-containing molecule (e.g., a cysteine-containing peptide) in a degassed buffer at a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline, PBS).

-

-

Conjugation Reaction:

-

Add the N-(3-hydroxyphenyl)maleimide stock solution to the thiol solution with gentle stirring. A molar excess of the maleimide (e.g., 1.5 to 20-fold) is often used to ensure complete reaction of the thiol.[4]

-

Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench any unreacted maleimide by adding a small molecule thiol such as β-mercaptoethanol or cysteine.

-

Purify the conjugate using size-exclusion chromatography, dialysis, or HPLC to remove excess reagents.

-

Competing Reactions and Side Products

A thorough understanding of potential side reactions is paramount for achieving high yields and product purity.

Hydrolysis of the Maleimide Ring

The maleimide ring is susceptible to hydrolysis, which becomes more pronounced at pH values above 7.5.[1] This reaction opens the ring to form a maleamic acid derivative, which is unreactive towards thiols. Therefore, it is crucial to perform conjugation reactions within the optimal pH range of 6.5-7.5 and to use freshly prepared maleimide solutions.

Reaction with Amines

At pH values above 7.5, maleimides can also react with primary amines, such as the ε-amino group of lysine residues in proteins. While the reaction with thiols is significantly faster at neutral pH, the selectivity decreases as the pH increases.

Potential Involvement of the Phenolic Hydroxyl Group

While the phenolic hydroxyl group is generally less nucleophilic than a thiolate, its potential for side reactions should be considered, especially under basic conditions or in the presence of strong activating agents. However, under the typical mild conditions of bioconjugation (pH 6.5-7.5), the phenolic hydroxyl group is not expected to be a significant competing nucleophile. In the context of radical reactions, such as polymerization, intramolecular hydrogen abstraction from the phenolic group by a propagating radical has been proposed as a termination pathway for ortho-hydroxyphenyl maleimides.[5]

Caption: Competing reaction pathways for N-(3-hydroxyphenyl)maleimide.

The Diels-Alder Reaction: An Alternative Reactive Pathway

Beyond Michael additions, maleimides are excellent dienophiles in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This reactivity opens up avenues for creating complex cyclic structures and for applications in materials science, such as the formation of thermoreversible polymers.

The electron-deficient nature of the maleimide double bond, enhanced by the N-aryl substituent, makes N-(3-hydroxyphenyl)maleimide a good candidate for reactions with electron-rich dienes like furans and cyclopentadiene. Kinetic studies on N-phenylmaleimide with furan derivatives have shown that the reaction follows second-order kinetics.[6]

Experimental Protocol: Diels-Alder Reaction

-

Reactant Preparation:

-

Dissolve N-(3-hydroxyphenyl)maleimide and the diene in a suitable aprotic solvent (e.g., toluene, dioxane, or acetonitrile).

-

-

Reaction Conditions:

-

Heat the reaction mixture. The required temperature will depend on the reactivity of the diene. Some reactive dienes may react at room temperature, while others may require heating to 80-120°C.

-

Monitor the reaction progress by TLC, GC, or HPLC.

-

-

Product Isolation:

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting cycloadduct by recrystallization or column chromatography.

-

Analytical Techniques for Monitoring Reactivity

Careful monitoring of reaction kinetics and product formation is essential for optimizing protocols and ensuring the quality of the final product.

UV-Vis Spectroscopy

The consumption of the maleimide can be conveniently monitored by UV-Vis spectroscopy. The maleimide group has a characteristic absorbance around 300 nm, which disappears upon reaction with a thiol.[7] This change in absorbance can be used to follow the kinetics of the reaction in real-time.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful tool for monitoring the progress of a conjugation reaction. By separating the starting materials, product, and any side products, one can determine the reaction conversion and purity of the final conjugate. A typical method would involve a C18 column with a gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA).

Experimental Protocol: HPLC Monitoring of Conjugation

-

Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture and quench it by diluting it in a solution that stops the reaction (e.g., a low pH buffer or a solution containing a large excess of a quenching thiol).

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low percentage of B to a high percentage of B over 15-20 minutes.

-

Detection: UV detection at a wavelength where both the starting materials and the product absorb (e.g., 280 nm for proteins and 300 nm for the maleimide).

-

-

Data Analysis: Integrate the peak areas of the starting material and product to determine the extent of the reaction over time.

Applications in Drug Development and Materials Science

The unique reactivity of N-(3-hydroxyphenyl)maleimide makes it a valuable tool in several advanced applications.

Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, maleimides are widely used as linkers to attach potent cytotoxic drugs to monoclonal antibodies.[] The enhanced stability of adducts formed from N-aryl maleimides, such as N-(3-hydroxyphenyl)maleimide, is a significant advantage in this context, as it can reduce premature drug release in circulation and improve the therapeutic index of the ADC.[3]

Polymer Chemistry

N-(hydroxyphenyl)maleimides have been used in the synthesis of thermally stable polymers.[1] The maleimide group can undergo free-radical polymerization, and the phenolic hydroxyl group provides a site for further modification or can contribute to the polymer's properties, such as adhesion and thermal stability.

Conclusion

N-(3-hydroxyphenyl)maleimide presents a compelling combination of the well-established reactivity of the maleimide group with the modulating influence of the N-aryl substituent. Its enhanced electrophilicity and the potential for forming more stable thioether adducts make it a superior choice for applications requiring robust covalent linkages, particularly in the realm of bioconjugation and advanced materials. By understanding the principles of its reactivity, including the key Michael addition and Diels-Alder reactions, and by carefully controlling experimental conditions to mitigate side reactions, researchers can effectively leverage the unique properties of this versatile molecule to advance their scientific endeavors.

References

- Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing applic

- Studies on polyimides: 2. Formation of high molecular weight poly(N-(hydroxyphenyl) maleimides). Polymer.

- Diels-Alder Reactions of Boron-Substituted Furans with N-Phenylmaleimide: Strategies for Tuning the Reactivity and Selectivity. The Journal of Organic Chemistry.

- Quantitative Analysis of Thiols and Maleimides.

- Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry.

- (PDF) Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N -Phenylmaleimide Derivatives.

- Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy. ACS Omega.

- Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells. Journal of the American Chemical Society.

- Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new m

- Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers.

- Kinetics study of degradation of maleimide-thiol conjug

- Studies on polyimides: 2. Formation of high molecular weight poly(N-(hydroxyphenyl) maleimides).

- Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release.

- (PDF) N -(3-Nitrophenyl)maleimide.

- Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. Molecules.

- Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels.

- HPLC Methods For | PDF | Pharmacology | High Performance Liquid Chrom

- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug

- Insights into maleimide-thiol conjugation chemistry. Journal of Controlled Release.

- N-Ethylmaleimide (NEM). Thermo Fisher Scientific.

- Journal of Controlled Release Insights into maleimide-thiol conjug

- (PDF) Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid.

- Maleimide Linkers in Antibody-Drug Conjug

- Melt-Grafting of Maleimides Having Hindered Phenol Group onto Polypropylene | Request PDF.

- Maleimide-based linkers in FDA-approved ADCs; (A) MC linker used in...

- Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules.

- Protocol: Maleimide Labeling of Protein Thiols. Biotium.

- Unmasking Steps in Intramolecular Aromatic Hydroxylation by a Synthetic Nonheme Oxoiron(IV) Complex. Journal of the American Chemical Society.

- (PDF) Nitro-fatty acid reaction with glutathione and cysteine - Kinetic analysis of thiol alkylation by a Michael addition reaction.

- Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. Journal of Visualized Experiments.

- Maleimide Conjug

- Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm. BroadPharm.

Sources

- 1. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioacts.com [bioacts.com]

- 5. cpsm.kpi.ua [cpsm.kpi.ua]

- 6. Express Polymer Letters [expresspolymlett.com]

- 7. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

In Silico Modeling of N-(3-hydroxyphenyl)maleimide Reactivity: A Guide to Stable Bioconjugation

This technical guide details the in silico modeling and experimental validation of N-(3-hydroxyphenyl)maleimide (3-HPM) reactions. It focuses on the compound's dual role as a rapid cysteine-selective electrophile and a precursor to hydrolytically stable bioconjugates.

Executive Summary

N-(3-hydroxyphenyl)maleimide (3-HPM) represents a specialized class of N-aryl maleimides used in high-fidelity bioconjugation and covalent inhibitor design. Unlike standard N-alkyl maleimides, 3-HPM exhibits distinct electronic properties due to the meta-hydroxyaryl substituent. This group enhances the electrophilicity of the maleimide double bond (increasing reaction rates with thiols) while simultaneously promoting the hydrolysis of the resulting thiosuccinimide adduct .

This hydrolytic ring-opening is a desirable feature in Antibody-Drug Conjugate (ADC) development, as it prevents the "retro-Michael" reaction, thereby locking the conjugation and improving serum stability. This guide provides a rigorous in silico framework to predict these kinetic parameters, grounded in Density Functional Theory (DFT) and Molecular Dynamics (MD).

Theoretical Framework & Mechanism

To model 3-HPM accurately, one must account for two distinct reaction coordinates:

-

The Thiol-Michael Addition: The kinetic control step where a thiolate attacks the maleimide.[1][2][3][4]

-

The Thiosuccinimide Hydrolysis: The thermodynamic control step where water attacks the succinimide ring, rendering the linkage irreversible.

Electronic Influence of the 3-Hydroxyphenyl Group

The meta-hydroxyl group exerts an inductive electron-withdrawing effect (-I) on the maleimide nitrogen, lowering the LUMO energy of the

Mechanistic Pathway Diagram

The following diagram illustrates the competing pathways modeled in this workflow.

Figure 1: Reaction coordinate showing the reversible Michael addition and the irreversible hydrolytic stabilization pathway.

Computational Methodology (The Core)

Quantum Mechanical (QM) Protocol

This protocol uses DFT to calculate Gibbs free energies of activation (

Step 1: System Preparation

-

Software: Gaussian 16, ORCA, or Q-Chem.

-

Model Thiol: Use methanethiol (

) for simplified kinetics or N-acetylcysteine methyl ester (NAC-Me) to account for peptide backbone H-bonding. -

Conformational Search: Perform a rotor scan of the N-C(aryl) bond in 3-HPM. The torsion angle between the maleimide plane and the phenyl ring is critical for correct orbital alignment.

Step 2: DFT Functional & Basis Set Selection

-

Optimization: M06-2X or ωB97X-D / 6-311++G(d,p).

-

Rationale: These functionals capture dispersion forces and long-range interactions crucial for sulfur chemistry and

-stacking.

-

-

Solvation: SMD (Solvation Model based on Density) with water (

).-

Note: Explicit water molecules (2-3) must be added near the carbonyls to model the hydrolysis transition state correctly.

-

Step 3: Transition State (TS) Search Strategy

-

Michael Addition (TS1): Locate the TS for the attack of the thiolate anion (

) on the maleimide double bond.-

Key Metric: The C...S distance in the TS is typically 2.2–2.4 Å.

-

-

Hydrolysis (TS_Hyd): Locate the TS for the attack of a water molecule on the succinimide carbonyl.

-

Critical Detail: This step is often base-catalyzed.[1] Include a hydroxide ion (

) or a catalytic water network in the model if simulating pH > 7.

-

Step 4: Data Output & Analysis

Calculate the rate constants (

| Parameter | Target Value (3-HPM) | Interpretation |

| 10–14 kcal/mol | Rapid conjugation at room temperature. | |

| 20–25 kcal/mol | Barrier to reversal. Higher is better for stability. | |

| 18–22 kcal/mol | Barrier to ring opening. Lower than retro-Michael implies stability. |

Molecular Dynamics (MD) Protocol

For modeling 3-HPM interaction with a specific protein target (e.g., a surface cysteine).

-

Force Field: AMBER (ff14SB for protein) + GAFF2 (for 3-HPM).

-

Parameterization: Generate RESP charges for 3-HPM using the HF/6-31G* electrostatic potential.

-

Docking: Covalent docking (using Gold or AutoDock Vina) to position the maleimide double bond within 3.5 Å of the target Cysteine sulfur.

-

Simulation: Run 100 ns NPT simulation. Analyze the residence time of water molecules near the carbonyls of the adduct to predict hydrolytic susceptibility in the local protein environment.

Experimental Validation Protocols

Trustworthy in silico models must be validated by wet-lab kinetics.

Kinetic Assay (UV-Vis Depletion)

Objective: Determine the second-order rate constant (

-

Preparation:

-

Prepare 3-HPM stock (10 mM) in DMSO.

-

Prepare L-cysteine stock (1 mM) in PBS (pH 7.4).

-

-

Execution:

-

Mix reagents to final concentrations: [3-HPM] = 50 µM, [Cys] = 500 µM (Pseudo-first-order conditions).

-

Monitor absorbance decrease at 300 nm (characteristic of the N-aryl maleimide

transition).

-

-

Analysis:

-

Fit the decay curve to a mono-exponential function to get

. -

Calculate

.

-

Hydrolysis Stability Assay (LC-MS)

Objective: Confirm the formation of the ring-opened product (stable adduct).

-

Conjugation: React 3-HPM with N-acetylcysteine (1:1 ratio) in ammonium acetate buffer (pH 7.4) for 1 hour.

-

Incubation: Dilute the formed adduct into PBS and incubate at 37°C.

-

Sampling: Take aliquots at t=0, 4h, 24h, 48h.

-

LC-MS Analysis:

-

Closed Ring (Succinimide): Mass =

. -

Open Ring (Succinamic Acid): Mass =

Da. -

Validation: A shift of +18 Da over time confirms the hydrolytic stabilization predicted by the model.

-

Workflow Visualization

The following diagram summarizes the integrated in silico and experimental workflow.

Figure 2: Integrated computational and experimental workflow for validating 3-HPM reactivity.

References

-

Fontaine, S. D., et al. (2015). "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides." Journal of Controlled Release, 220, 660–670.[3] Link

-

Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523–7526. (Context on hydrolytic stability in bioconjugation). Link

-

Rader, C. (2018).[5] "Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies." Bioconjugate Chemistry, 29(6), 1-15. Link

-

Aleksandrova, A. N., et al. (2016). "Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions." Journal of Organic Chemistry, 81(4), 1466-1474. Link

-

PubChem. "N-(3-hydroxyphenyl)maleimide Compound Summary."[6] National Library of Medicine.[6] Link[6]

Sources

Technical Guide: Commercial Availability & Quality Assurance of N-(3-Hydroxyphenyl)maleimide

Executive Summary

N-(3-Hydroxyphenyl)maleimide (3-HPM) is a bifunctional building block critical for high-performance polymer chemistry and bioconjugation linker synthesis. Its dual reactivity—comprising a phenolic hydroxyl group for esterification/etherification and an electron-deficient maleimide alkene for Michael additions or Diels-Alder cycloadditions—makes it a versatile yet chemically sensitive reagent.

This guide addresses the supply chain fragmentation and purity challenges associated with 3-HPM. Unlike common reagents (e.g., N-ethylmaleimide), 3-HPM is often mislabeled or confused with its isomers. This document provides a self-validating framework for procurement, quality control (QC), and application.

Part 1: Chemical Profile & Critical Identifiers

Before engaging suppliers, you must establish exact chemical identity to avoid costly procurement errors. The most common error is confusing 3-HPM with N-hydroxymaleimide or its 4-isomer.

| Parameter | Specification | Notes |

| Chemical Name | N-(3-Hydroxyphenyl)maleimide | Also: 1-(3-hydroxyphenyl)-1H-pyrrole-2,5-dione |

| CAS Number | 63381-38-4 | CRITICAL: Do NOT confuse with 4814-74-8 (N-Hydroxymaleimide) |

| Molecular Formula | C₁₀H₇NO₃ | MW: 189.17 g/mol |

| Structure | Maleimide ring N-linked to meta-phenol | Meta-substitution is key for steric properties in polymers |

| Physical State | Yellow crystalline powder | Deep orange/brown indicates oxidation or polymerization |

| Melting Point | 136–137 °C | Sharp melt indicates high purity |

The Isomer Trap

Suppliers often list "N-(Hydroxyphenyl)maleimide" without specifying the position.

-

3-HPM (Meta): CAS 63381-38-4 (Target)[1]

-

4-HPM (Para): CAS 7300-91-6 (Common impurity or substitute)

-

N-Hydroxymaleimide: CAS 4814-74-8 (Completely different reactivity; used for peptide coupling)

Part 2: Sourcing Strategy & Supplier Landscape

Commercial availability of 3-HPM is tiered. It is rarely a "next-day delivery" item and often requires lead time.

Supplier Tiers

Tier 1: Global Catalog (High Reliability / High Cost)

-

Vendors: Sigma-Aldrich (Merck), TCI Chemicals, Thermo Fisher (Alfa Aesar).

-

Use Case: Bench-scale synthesis (< 5g), reference standards.

-

Status: Often listed as "Rare Chemical" or "Building Block" with variable stock.

-

Action: Check for "AldrichCPR" or similar specialized libraries.

Tier 2: Specialty & Bulk (Scale-Up / Moderate Cost)

-

Vendors: Ambeed, BLD Pharm, Combi-Blocks, Chem-Impex.

-

Use Case: Pilot scale (10g – 1kg).

-

Status: These vendors frequently hold stock of the specific CAS 63381-38-4.

-

Action: Request a batch-specific 1H-NMR before purchase to verify the meta substitution.

Tier 3: Custom Synthesis (GMP / Multi-kg)

-

Vendors: WuXi AppTec, local CROs.

-

Use Case: Clinical development.

-

Action: Provide the synthesis protocol (see Part 4) to ensure impurity control.

Sourcing Decision Logic

Figure 1: Strategic sourcing workflow for N-(3-hydroxyphenyl)maleimide emphasizing volume-dependent vendor selection and mandatory verification.

Part 3: Synthesis & Impurity Profile (The "Why")

To understand the quality control required, one must understand the synthesis. 3-HPM is typically synthesized via the reaction of maleic anhydride with 3-aminophenol , followed by dehydration (cyclization).

The Critical Impurity: Maleamic Acid

The intermediate, N-(3-hydroxyphenyl)maleamic acid, is the most common impurity. If the cyclization is incomplete, or if the product absorbs moisture during storage, the ring opens back to the acid form.

Impact on Research:

-

Polymer Chemistry: Maleamic acid terminates chain growth and reduces thermal stability.

-

Bioconjugation: The acid does not react with thiols, leading to failed conjugation and lower yields.

Degradation Pathway

Figure 2: Synthesis and degradation cycle. The reversion of the target maleimide to maleamic acid is the primary mode of failure during storage.

Part 4: The Self-Validating QC System

Do not trust the Certificate of Analysis (CoA) blindly. Upon receipt of 3-HPM, execute this 3-step protocol.

Step 1: Visual Inspection

-

Pass: Bright yellow crystalline powder.[2]

-

Fail: Dark orange/brown clumps (indicates polymerization) or white sticky powder (indicates hydrolysis to maleamic acid).

Step 2: 1H-NMR Verification (The Gold Standard)

Dissolve ~5mg in DMSO-d6. Look for these specific signals:

| Protons | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Value |

| Maleimide -CH=CH- | 7.13 | Singlet (2H) | CRITICAL: If this is absent or split, the ring is open. |

| Phenolic -OH | 9.71 | Singlet (1H) | Confirms the hydroxyl group is free. |

| Aromatic Ring | 6.70 – 7.30 | Multiplet (4H) | Confirms the meta substitution pattern. |

Note: If you see two doublets at 6.3-6.5 ppm, that is the maleamic acid impurity (open ring).

Step 3: Solubility Test

-

Protocol: Attempt to dissolve 10 mg in 1 mL of Toluene or Chloroform.

-

Result: 3-HPM is moderately soluble in organic solvents. Maleamic acid impurities are generally insoluble in non-polar solvents. A cloudy solution suggests hydrolysis has occurred.

Part 5: Handling & Storage

The maleimide double bond is electrophilic and prone to hydrolysis and photopolymerization.

-

Temperature: Store at -20°C .

-

Atmosphere: Store under Argon or Nitrogen . Moisture is the enemy.

-

Light: Protect from light (amber vials) to prevent dimerization.

-

Shelf Life: Re-test purity (NMR) if stored longer than 6 months.

Part 6: Applications & Causality

High-Performance Polyimides

3-HPM is used to introduce thermal stability and functional handles into polyimide chains.

-

Mechanism: The maleimide group undergoes radical polymerization.[2] The pendant hydroxyl group allows for post-polymerization modification (e.g., crosslinking with epoxies) or improves adhesion to metal substrates via hydrogen bonding.

Antibody-Drug Conjugates (ADCs) & Linkers

While less common than alkyl maleimides, aryl maleimides like 3-HPM offer distinct hydrolytic stability profiles.

-

Workflow:

-

Functionalization: The phenol group is reacted with a linker spacer (e.g., via ether synthesis with a PEG chain).

-

Conjugation: The maleimide group is reacted with a cysteine thiol on the antibody.

-

Advantage: The aromatic ring stabilizes the thiosuccinimide adduct, potentially reducing the "retro-Michael" reaction that causes premature drug release in plasma.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5325833, N-(3-hydroxyphenyl)maleimide. Retrieved from [Link]

- Guthrie, J. et al. (1998).Studies on polyimides: 2. Formation of high molecular weight poly(N-(hydroxyphenyl) maleimides). Polymer, 39(11), 2341-2347.

-

Mohammed, I. A., & Mustapha, A. (2010). Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide. Molecules, 15, 7498-7508.[3] (Comparative spectral data for isomers). Retrieved from [Link]

Sources

Methodological & Application

N-(3-hydroxyphenyl)maleimide as a crosslinker for hydrogel formation

Application Note & Protocol

Topic: N-(3-hydroxyphenyl)maleimide as a Crosslinker for Hydrogel Formation

Audience: Researchers, scientists, and drug development professionals.

A Dual-Functionality Approach to Hydrogel Networks Using N-(3-hydroxyphenyl)maleimide

This application note details a strategy for the formation of advanced hydrogel networks utilizing N-(3-hydroxyphenyl)maleimide (HPM). We present a scientifically grounded approach that leverages the unique bifunctional nature of HPM—possessing both a highly specific thiol-reactive maleimide group and a versatile phenolic hydroxyl group. This guide moves beyond simple crosslinking to demonstrate how HPM can be used to introduce specific functionalities and contribute to a secondary network formation, resulting in hydrogels with tunable properties and potential for enhanced biological performance.

Introduction: The Rationale for HPM in Hydrogel Science

Hydrogels are indispensable tools in biomedical research, serving as scaffolds for tissue engineering, vehicles for drug delivery, and platforms for 3D cell culture.[1][2][3][4][5] The formation of a stable hydrogel network relies on the crosslinking of polymer chains.[6] The thiol-maleimide Michael addition reaction is a premier "click chemistry" tool for this purpose, valued for its rapid kinetics, high specificity, and ability to proceed under gentle, physiological conditions without cytotoxic byproducts.[7][8]

N-(3-hydroxyphenyl)maleimide (HPM) is a small molecule featuring a maleimide ring. A critical examination of its structure reveals it is monofunctional with respect to the thiol-maleimide reaction.[9] A single maleimide group can attach to a polymer chain but cannot, by itself, link two chains together. Therefore, to utilize HPM as a contributor to a crosslinked network, a more sophisticated approach is required.

This guide proposes a dual-stage methodology:

-

Primary Network Formation: A primary hydrogel network is formed using a multi-arm, thiol-terminated polymer and a conventional homobifunctional maleimide crosslinker.

-

Functionalization and Secondary Crosslinking with HPM: HPM is then introduced to react with remaining free thiol groups, grafting the hydroxyphenyl moiety onto the polymer backbone. This phenolic group can then induce a secondary crosslinking mechanism or impart beneficial properties such as antioxidant activity and enhanced mechanical integrity through hydrogen bonding.[10][11]

This strategy allows for the creation of a robust, functionalized hydrogel where HPM plays a crucial role in modulating the final properties of the network.

Chemical Principles and Mechanism

The core of this protocol relies on two distinct chemical processes that are orchestrated sequentially.

2.1. Primary Crosslinking: Thiol-Maleimide Michael Addition

The initial hydrogel network is formed by the reaction between a multi-arm thiol-terminated polymer (e.g., 4-arm PEG-SH) and a bifunctional maleimide crosslinker (e.g., Bismaleimidoethane). The nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, forming a stable, covalent thioether bond.[8] This reaction is highly efficient at a physiological pH of 6.5-7.5.[8]

2.2. HPM-Mediated Functionalization and Secondary Crosslinking

Once the primary network is formed, with an excess of thiol groups, HPM is introduced. The maleimide group of HPM reacts with the available thiols, covalently grafting the molecule to the hydrogel backbone.

The now-pendant phenolic hydroxyl groups can contribute to the network in several ways:

-

Hydrogen Bonding: The hydroxyl groups can form strong hydrogen bonds with the polymer backbone (e.g., with the ether oxygens of PEG) or with other phenolic groups, acting as non-covalent crosslinks that enhance the mechanical stiffness of the gel.[10][12]

-

Enzymatic Crosslinking: In the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂), phenolic moieties can be oxidatively coupled to form biphenyl or ether linkages, creating additional covalent crosslinks.[1][13] This allows for a second, controllable gelation or stiffening phase.

-

Antioxidant Functionality: The phenolic group is a well-known radical scavenger. Incorporating HPM into the hydrogel matrix can impart antioxidant properties, which is highly desirable for protecting encapsulated cells or therapeutic molecules from oxidative stress.

Caption: Experimental workflow for dual-functionality hydrogel formation.

Materials and Equipment

3.1. Materials

-

4-Arm Poly(ethylene glycol)-Thiol (PEG-SH, 10 kDa)

-

Bismaleimidoethane (BMOE) or similar homobifunctional maleimide crosslinker

-

N-(3-hydroxyphenyl)maleimide (HPM)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

HEPES buffer (1 M stock), pH 7.4

-

Horseradish Peroxidase (HRP)

-

Hydrogen Peroxide (H₂O₂), 3% solution

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Deionized (DI) water

3.2. Equipment

-

Analytical balance

-

Vortex mixer

-

pH meter

-

Syringes and needles

-

Molds for hydrogel casting (e.g., PDMS molds)

-

Rheometer (for mechanical testing)

-

UV-Vis Spectrophotometer

-

Lyophilizer (freeze-dryer)

Detailed Protocols

4.1. Preparation of Precursor Solutions

-

CAUTION: Handle all chemicals with appropriate personal protective equipment (PPE).

-

PEG-SH Solution (10% w/v): Dissolve 100 mg of 4-Arm PEG-SH in 1 mL of PBS (pH 7.4). Ensure complete dissolution by gentle vortexing. Keep on ice. This solution provides the polymeric backbone of the hydrogel.

-

BMOE Crosslinker Solution (Variable): Prepare a stock solution of BMOE in anhydrous DMSO (e.g., 20 mg/mL). The final concentration used will depend on the desired primary crosslinking density. This solution creates the initial network.

-

HPM Solution (5% w/v): Dissolve 50 mg of HPM in 1 mL of anhydrous DMSO. HPM has limited aqueous solubility, so a DMSO stock is necessary. This solution introduces the functional phenolic moiety.

-

HRP/H₂O₂ Solution (for optional enzymatic crosslinking):

-

HRP solution: Prepare a 100 units/mL stock in PBS.

-

H₂O₂ solution: Dilute the 3% stock solution to the desired final concentration in PBS just before use.

-

4.2. Hydrogel Formation: A Two-Step Protocol

This protocol describes the formation of a 1 mL hydrogel. Adjust volumes as needed. The key is the molar ratio between thiol groups and the two different maleimide species.

| Component | Stock Conc. | Volume (µL) | Final Conc. | Molar Ratio (Example) |

| Step 1 | ||||

| 4-Arm PEG-SH | 10% (w/v) | 500 | 5% | 1.0 (Thiol) |

| BMOE in DMSO | 2.7 mg/mL | 100 | 0.27 mg/mL | 0.5 (Maleimide) |

| PBS (pH 7.4) | - | 300 | - | - |

| Step 2 | ||||

| HPM in DMSO | 19 mg/mL | 100 | 1.9 mg/mL | 0.5 (Maleimide) |

| Total Volume | - | 1000 | - | - |

-

Primary Crosslinking:

-

In a microcentrifuge tube, add 500 µL of the 10% 4-Arm PEG-SH solution and 300 µL of PBS. Mix gently.

-

Add 100 µL of the BMOE solution. Immediately vortex for 5-10 seconds.

-

Crucial Insight: The gelation will begin rapidly. The mixture will become viscous but should not fully solidify, as there is an excess of thiol groups. The viscosity indicates the formation of the primary network.

-

-

HPM Functionalization:

-

To the viscous primary gel, add 100 µL of the HPM solution.

-

Mix thoroughly by repeated pipetting or brief, vigorous vortexing to ensure homogeneous distribution of HPM throughout the network.

-

Allow the mixture to stand for 10-15 minutes at room temperature for the thiol-HPM reaction to complete.

-

-

Casting the Hydrogel:

-

Dispense the final mixture into a mold of the desired shape and size.

-

-

Optional Enzymatic Crosslinking:

-

If secondary covalent crosslinking is desired, HRP and H₂O₂ can be added along with the HPM in Step 2.

-

Typical final concentrations are 1-5 units/mL HRP and 0.001-0.01% H₂O₂. The gelation rate will depend on the enzyme/substrate concentration.

-

Caption: Step-by-step hydrogel synthesis workflow.

Characterization Protocols

5.1. Gelation Time

-

Protocol: Monitor the hydrogel precursor solution after the final mixing step. The gelation time is determined by the vial tilt method: the point at which the solution no longer flows when the vial is inverted.[14] This provides a qualitative measure of the crosslinking kinetics.

5.2. Swelling Behavior

The swelling ratio provides insight into the crosslink density of the hydrogel network.[15]

-

Protocol:

-

Prepare hydrogel samples of a known initial mass (Mi).[8]

-

Immerse the hydrogels in PBS (pH 7.4) at 37°C.

-

At various time points (e.g., 1, 4, 8, 24, 48 hours), remove the hydrogels, gently blot away excess surface water, and record the swollen mass (Ms).[8]

-

After the final time point, freeze the hydrogels and lyophilize them to obtain the dry mass (Md).[8]

-

Calculate the Equilibrium Swelling Ratio (ESR) = (Ms_equilibrium - Md) / Md.

-

5.3. Mechanical Properties (Rheology)

Rheology is used to quantify the viscoelastic properties (stiffness) of the hydrogel.

-

Protocol:

-

Cast hydrogels into a suitable geometry for the rheometer (e.g., parallel plate).

-

Perform an oscillatory strain sweep (e.g., 0.1-100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVER).

-

Perform an oscillatory frequency sweep (e.g., 0.1-100 rad/s at a constant strain within the LVER) to measure the storage modulus (G') and loss modulus (G'').

-

Interpretation: A higher G' indicates a stiffer hydrogel. For a crosslinked gel, G' should be significantly greater than G''.

-

5.4. Antioxidant Activity (DPPH Assay)

This assay measures the radical scavenging ability of the HPM-functionalized hydrogel.

-

Protocol:

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Incubate pre-weighed, swollen hydrogel samples in the DPPH solution in the dark.

-

A control sample with no hydrogel is also prepared.

-

At set time intervals, measure the absorbance of the supernatant at ~517 nm.

-

Interpretation: A decrease in absorbance indicates that the phenolic groups in the hydrogel have scavenged the DPPH radical, demonstrating antioxidant activity.

-

Conclusion and Future Directions

N-(3-hydroxyphenyl)maleimide is more than a simple building block; it is a functionalizing agent that can be strategically incorporated into hydrogel networks. The dual-stage crosslinking and functionalization protocol described here provides a robust and logical framework for creating advanced biomaterials. By separating the primary network formation from the HPM grafting step, researchers can achieve precise control over both the mechanical properties and the biological functionality of the final hydrogel. The incorporation of the hydroxyphenyl moiety opens up possibilities for creating hydrogels with intrinsic antioxidant properties, improved mechanical resilience through hydrogen bonding, and the potential for secondary, stimuli-responsive crosslinking. This approach expands the toolkit for designing sophisticated hydrogels for next-generation applications in drug delivery and tissue engineering.[2][3][5]

References

-

Baka, N., et al. (2021). Fabrication of Patterned Hydrogel Interfaces: Exploiting the Maleimide Group as a Dual Purpose Handle for Cross-Linking and Bioconjugation. PubMed. Available at: [Link]

-

Morrison, J. J., Brandt, V. K., & Yeates, S. G. (2019). Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. Molecules, 24(12), 2319. Available at: [Link]

-

PubChem. (n.d.). N-(3-hydroxyphenyl)maleimide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Akiyama, M., et al. (1980). Synthesis of N-hydroxymaleimide and N-hydroxyitaconimide and their related derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Lin, C. C., et al. (2011). In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition. Pharmaceutical Research, 28(5), 1026-1036. Available at: [Link]

-

Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. American Journal of Polymer Science, 4(2), 25-31. Available at: [Link]

-

ResearchGate. (2021). Effects of Phenolics on the Physicochemical and Structural Properties of Collagen Hydrogel. ResearchGate. Available at: [Link]

-

Al-Mokarrab, A. A., et al. (2022). A Review of Advanced Hydrogel Applications for Tissue Engineering and Drug Delivery Systems as Biomaterials. MDPI. Available at: [Link]

-

ResearchGate. (2023). Design and Preparation Of A Novel Hydrogel Based An Maleimide–Thiol Conjugation. ResearchGate. Available at: [Link]

-

ACS Publications. (2022). Fast-Forming Dissolvable Redox-Responsive Hydrogels: Exploiting the Orthogonality of Thiol–Maleimide and Thiol–Disulfide Exchange Chemistry. ACS Publications. Available at: [Link]

-

bioRxiv. (2023). Design and Preparation Of A Novel Hydrogel Based An Maleimide–Thiol Conjugation. bioRxiv. Available at: [Link]

-

Almashan, S. S., et al. (2021). A Rapid Crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for Regenerative Applications. MDPI. Available at: [Link]

-

MDPI. (2024). Preparation and Rheological Evaluation of Thiol–Maleimide/Thiol–Thiol Double Self-Crosslinking Hyaluronic Acid-Based Hydrogels as Dermal Fillers for Aesthetic Medicine. MDPI. Available at: [Link]

-

MDPI. (2022). Bioactive Hydrogels Based on Tyramine and Maleimide Functionalized Dextran for Tissue Engineering Applications. MDPI. Available at: [Link]

-

Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. Scientific & Academic Publishing. Available at: [Link]

-

PubChem. (n.d.). N-(3-hydroxyphenyl)maleimide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

PMC. (2022). Hydrogel Materials for Drug Delivery and Tissue Engineering. PubMed Central. Available at: [Link]

-

ScienceDirect. (1998). Studies on polyimides: 2. Formation of high molecular weight poly(N-(hydroxyphenyl) maleimides). Elsevier. Available at: [Link]

-

MDPI. (2023). Effects of Phenolics on the Physicochemical and Structural Properties of Collagen Hydrogel. MDPI. Available at: [Link]

-

PMC. (2024). Radical‐Mediated Degradation of Thiol–Maleimide Hydrogels. PubMed Central. Available at: [Link]

-

MDPI. (2022). A Review of Advanced Hydrogel Applications for Tissue Engineering and Drug Delivery Systems as Biomaterials. MDPI. Available at: [Link]

-

ResearchGate. (2022). Hydrogels: Characteristics and Application as Delivery Systems of Phenolic and Aroma Compounds. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Characterization of the Cross-Linked Structure of Hydrogels. ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Cyclodextrin mediated polymer coupling via thiol-maleimide conjugation: facile access to functionalizable. The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

-

Arabian Journal of Chemistry. (2018). Synthesis of three-dimensional hydrogels based on poly(glycidyl methacrylate-alt-maleic anhydride): Characterization and study of furosemide drug release. Elsevier. Available at: [Link]

-

ResearchGate. (2022). Functionalized N-(4-Hydroxy phenyl) Maleimide Monomers: Kinetics of Thermal Polymerization and Degradation Using Model-Free Approach. ResearchGate. Available at: [Link]

-

SciSpace. (2019). Functional Hydrogels and Their Application in Drug Delivery, Biosensors, and Tissue Engineering. SciSpace. Available at: [Link]

-

ScienceOpen. (2014). Multi-responsive hydrogels for drug delivery and tissue engineering applications. ScienceOpen. Available at: [Link]

-

ResearchGate. (2022). Bioactive Hydrogels Based on Tyramine and Maleimide Functionalized Dextran for Tissue Engineering Applications. ResearchGate. Available at: [Link]

Sources

- 1. Bioactive Hydrogels Based on Tyramine and Maleimide Functionalized Dextran for Tissue Engineering Applications [mdpi.com]

- 2. Hydrogel Materials for Drug Delivery and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of Advanced Hydrogel Applications for Tissue Engineering and Drug Delivery Systems as Biomaterials | MDPI [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. scienceopen.com [scienceopen.com]

- 6. Cross-linking in Hydrogels - A Review [article.sapub.org]

- 7. A Rapid Crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for Regenerative Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-(3-hydroxyphenyl)maleimide | C10H7NO3 | CID 5325833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Phenolics on the Physicochemical and Structural Properties of Collagen Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Application Note: Site-Specific Modification of Antibodies with N-(3-hydroxyphenyl)maleimide

Abstract & Introduction

The modification of monoclonal antibodies (mAbs) with N-(3-hydroxyphenyl)maleimide (N-3-HPM) represents a sophisticated strategy for introducing a chemically active phenolic handle at specific sites on the antibody structure. Unlike random amine conjugation (which targets surface lysines and risks occluding the antigen-binding region), this approach targets the sulfhydryl groups (cysteines) liberated from interchain disulfide bonds in the hinge region.

The primary application of this modification is indirect radioiodination . By conjugating N-3-HPM to the antibody first, researchers install a highly reactive phenolic ring distal to the antibody backbone. Subsequent iodination (e.g., with

Key Advantages[1][2]

-

Site-Specificity: Targets hinge-region cysteines, keeping the modification away from the Complementarity Determining Regions (CDRs).

-

Immunoreactivity Preservation: Prevents direct oxidation or iodination of critical tyrosine/tryptophan residues in the binding pocket.

-

Modularity: The installed phenol can serve as a scaffold for various electrophilic substitutions, not just iodination.

Mechanism of Action

The process involves two distinct chemical phases:[1][2][3][4][5][6][7]

-

Conjugation: A Michael addition reaction where the maleimide group of N-3-HPM reacts with a free thiol on the antibody to form a stable thioether bond.

-

Functionalization (Iodination): An Electrophilic Aromatic Substitution (EAS) where the phenolic ring is iodinated at the ortho position relative to the hydroxyl group.

Caption: Stepwise mechanism converting native IgG to a radio-labeled conjugate via the N-3-HPM linker.

Materials & Equipment

Reagents

| Reagent | Specification | Purpose |

| Antibody (IgG) | >1 mg/mL, in PBS (Amine-free not required, but Thiol-free essential) | Target biomolecule |

| N-(3-hydroxyphenyl)maleimide | High Purity (>95%) | Heterobifunctional Linker |

| TCEP-HCl | 0.5 M Stock | Selective reduction of disulfides |

| DMSO or DMF | Anhydrous | Solvent for linker dissolution |

| Conjugation Buffer | PBS + 5mM EDTA, pH 7.2 | Reaction medium (EDTA prevents metal-catalyzed oxidation) |

| Na | Carrier-free | Radionuclide source (for Protocol 3) |

| Iodogen | Plated tubes or reagent | Oxidizing agent for iodination |

Equipment

-

PD-10 Desalting Columns or Zeba Spin Columns (7K MWCO).

-

UV-Vis Spectrophotometer (Nanodrop).

-

Radio-TLC scanner or Gamma Counter (for radiolabeling).

-

Inert gas (Nitrogen/Argon) for solvent purging.[8]

Protocol 1: Antibody Reduction (Hinge-Specific)

To attach the maleimide, we must first generate free thiols. We target the interchain disulfides in the hinge region.[6]

-

Preparation: Dilute antibody to 2–5 mg/mL in Conjugation Buffer .

-

Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final molar excess of 10-fold over the antibody.

-

Note: TCEP is preferred over DTT as it does not necessarily require removal before maleimide addition (though removal is recommended for maximum efficiency).

-

-

Incubation: Incubate at 37°C for 30 minutes or room temperature for 90 minutes.

-

Purification (Recommended): Pass the reduced antibody through a desalting column (e.g., Zeba Spin) equilibrated with Conjugation Buffer to remove excess TCEP.

-

Critical: Perform this step quickly to prevent re-oxidation of cysteines. Add 1-2 mM EDTA to buffers to stabilize thiols.

-

Protocol 2: Conjugation with N-(3-hydroxyphenyl)maleimide

This step installs the phenolic "landing pad" for the iodine.

-

Linker Solubilization: Dissolve N-(3-hydroxyphenyl)maleimide in anhydrous DMSO to a concentration of 10–20 mM . Prepare immediately before use.

-

Reaction: Add the linker solution to the reduced antibody.

-

Target Ratio: 20:1 (Linker:Antibody) molar excess.

-

Solvent Limit: Ensure final DMSO concentration is <10% (v/v) to avoid protein precipitation.

-

-

Incubation: Incubate for 2 hours at Room Temperature or overnight at 4°C.

-

pH Control: Ensure pH stays between 7.0–7.5. Above pH 8.0, maleimide hydrolysis competes with conjugation; below pH 6.0, reaction kinetics slow significantly.

-

-

Quenching: Add N-acetylcysteine (final 10 mM) to quench unreacted maleimides (optional, but good practice).

-

Purification: Remove excess linker using a desalting column or dialysis against PBS (pH 7.4).

-

Validation: The antibody is now "Phenol-Activated." It can be stored at -20°C (with glycerol) or used immediately for iodination.

-

Protocol 3: Site-Specific Radioiodination

Now that the phenol is installed on the hinge cysteines, we iodinate. This protocol uses the Iodogen method , which is gentler than Chloramine-T.

-

Iodogen Coating: Coat a reaction tube with 10 µg of Iodogen (dissolved in chloroform, then evaporated).

-

Reaction Mix: Add the Phenol-Activated Antibody (from Protocol 2) to the Iodogen-coated tube.

-

Radioisotope Addition: Add the required activity of Na

I (e.g., 0.5 – 1 mCi). -

Incubation: Incubate for 10–15 minutes at room temperature.

-

Termination: Remove the reaction mixture from the tube (leaving the insoluble Iodogen behind) or add Sodium Metabisulfite (10 mg/mL) to quench.

-

Final Purification: Purify via Size Exclusion Chromatography (SEC) (e.g., PD-10 column) to remove free iodine.

Quality Control & Validation

| Test | Method | Acceptance Criteria |

| Conjugation Efficiency | Ellman’s Assay | < 0.5 free thiols per antibody (indicates successful capping by maleimide). |

| Radiochemical Purity | iTLC (Instant Thin Layer Chromatography) | > 95% of radioactivity at origin (protein bound); < 5% at solvent front (free iodine). |

| Immunoreactivity | Lindmo Assay / ELISA | > 80% binding retention compared to native antibody. |

| Aggregation | SEC-HPLC | < 5% Aggregates (High MW species). |

Experimental Workflow Diagram

Caption: Operational workflow for generating radio-iodinated antibodies via N-(3-hydroxyphenyl)maleimide.

Troubleshooting & Optimization

-

Low Conjugation Yield:

-

Cause: Incomplete reduction or re-oxidation of thiols.

-

Fix: Use degassed buffers; add EDTA; ensure TCEP is fresh.

-

-

Precipitation:

-

Cause: Over-reduction (breaking heavy-light chain bonds) or too much hydrophobic linker.

-

Fix: Use mild reduction (e.g., 2-MEA) to target only hinge region; lower DMSO concentration.

-

-

Loss of Affinity:

-

Cause: Linker modification of cysteines involved in structural stability near the binding site (rare for IgGs, possible for fragments).

-

Fix: Validate with binding assay. If affinity drops, consider lower reduction ratios (aim for DAR 2 instead of 4).

-

References

-

Vaidyanathan, G., & Zalutsky, M. R. (1997).[12] Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate.[12] Bioconjugate Chemistry, 8(5), 724-729.[12] Link

- Context: Establishes the utility of phenolic linkers for radioiodin

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

-

Alley, S. C., et al. (2008). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. Bioconjugate Chemistry, 19(3), 759–765. Link

- Context: Discusses the stability of maleimide-thioether linkages in physiological conditions.

-

Khaw, B. A., et al. (1982). Technetium-99m labeling of antibodies to cardiac myosin Fab conjugates for imaging myocardial infarction. Journal of Nuclear Medicine, 23(11), 1011-1019.

-

Context: Early foundational work demonstrating site-specific modification via reduced disulfides.[7]

-

Sources

- 1. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]

- 2. osti.gov [osti.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. biotium.com [biotium.com]

- 5. Precision Modification of Native Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sculpting a uniquely reactive cysteine residue for site-specific antibody conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]

- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 10. US5136052A - Process for the manufacture of n-phenylmaleimide - Google Patents [patents.google.com]

- 11. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Thiol-Maleimide Click Chemistry Using N-(3-hydroxyphenyl)maleimide

Introduction: The Power and Precision of Thiol-Maleimide Chemistry

The thiol-maleimide reaction stands as a cornerstone of modern bioconjugation, valued for its high efficiency, selectivity, and mild reaction conditions.[1] It is a prime example of "click chemistry," a class of reactions that are rapid, high-yielding, and generate minimal byproducts.[2][3] This Michael addition reaction facilitates the covalent linkage of molecules by forming a stable thioether bond between a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide, and the electrophilic double bond of a maleimide ring.[1][4]

The reaction's speed and specificity at physiological pH make it an indispensable tool for labeling biomolecules, creating antibody-drug conjugates (ADCs), and developing novel materials.[1][] While numerous maleimide derivatives exist, this guide focuses on N-(3-hydroxyphenyl)maleimide , a reagent whose unique phenolic group offers distinct advantages in solubility, characterization, and potential for secondary modifications. This document provides a deep dive into the underlying chemistry, offers field-tested protocols for its use, and presents troubleshooting guidance for researchers aiming to leverage this powerful conjugation strategy.

Reaction Mechanism and Critical Parameters

Understanding the fundamentals of the thiol-maleimide reaction is paramount to designing robust and reproducible conjugation protocols. The reaction's success hinges on the careful control of several key parameters.

The Michael Addition Mechanism

The core of the reaction is a nucleophilic attack by a thiolate anion (RS⁻) on one of the carbon atoms of the maleimide's electron-deficient double bond. This forms a stable, covalent thioether linkage.

Caption: Thiol-Maleimide Michael Addition Mechanism.

The Critical Influence of pH

pH is the single most important factor governing the thiol-maleimide reaction.

-

Optimal Range (pH 6.5 - 7.5): In this window, the reaction is highly chemoselective for thiols.[3][4] The thiol exists in equilibrium with its more reactive thiolate form, which readily attacks the maleimide. The concentration of competing nucleophiles, such as deprotonated amines, is low.

-

Alkaline Conditions (pH > 7.5): As the pH increases, the reaction with primary amines (e.g., the ε-amino group of lysine) becomes a significant competitive pathway.[3] Furthermore, the maleimide ring itself becomes susceptible to hydrolysis, opening to form an unreactive maleamic acid derivative and halting the desired conjugation.[6]

-

Acidic Conditions (pH < 6.5): The concentration of the reactive thiolate anion decreases, drastically slowing the reaction rate.

Reagent Stability and Side Reactions

-

Maleimide Hydrolysis: N-(3-hydroxyphenyl)maleimide, like all maleimides, should be stored under dry conditions. Solutions should be prepared fresh in an anhydrous, water-miscible solvent (e.g., DMSO, DMF) immediately before addition to the aqueous reaction buffer to minimize hydrolysis.[6]

-

Thioether Bond Stability: While the initial thioether adduct is stable, it can be susceptible to a retro-Michael reaction (deconjugation), especially in the presence of excess thiols. This is a key consideration in the design of antibody-drug conjugates, where linker stability is critical.

-

Thiazine Rearrangement: A known side reaction can occur with peptides or proteins that have an unprotected N-terminal cysteine, leading to a thiazine derivative.[1] This is generally less of a concern for internal cysteine residues.

Spotlight on N-(3-hydroxyphenyl)maleimide

The choice of N-substituent on the maleimide ring can significantly impact the reagent's properties. The 3-hydroxyphenyl group imparts several useful characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | PubChem[7] |

| Molecular Weight | 189.17 g/mol | PubChem[7] |

| IUPAC Name | 1-(3-hydroxyphenyl)pyrrole-2,5-dione | PubChem[7] |

| Appearance | Typically a yellow powder | [8] |

Key Advantages:

-

Enhanced Aqueous Solubility: The polar hydroxyl group can improve the reagent's solubility in the aqueous buffers typically used for bioconjugation compared to more hydrophobic N-aryl maleimides.

-

Chromophoric Handle: The phenyl group provides a UV chromophore (around 250-280 nm), which can aid in quantifying the degree of labeling via spectrophotometry.

-

Secondary Functionalization: The phenolic hydroxyl group can serve as a potential site for secondary chemical modifications, enabling the creation of more complex bioconjugates.

-

Modulated Reactivity: The electronic properties of the substituted phenyl ring can influence the reactivity of the maleimide double bond. The position of the substituent is known to affect inhibitory potential in other contexts, suggesting it can fine-tune the maleimide's electrophilicity.[9]

Experimental Workflow and Protocols

A successful conjugation experiment follows a logical progression from preparation and reaction to purification and analysis.

Caption: General workflow for protein conjugation.

Protocol 1: General Protein Labeling

This protocol provides a robust starting point for labeling a cysteine-containing protein with N-(3-hydroxyphenyl)maleimide.

A. Materials and Equipment

-

Cysteine-containing protein of interest

-

N-(3-hydroxyphenyl)maleimide

-

Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.2, degassed

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide reduction (if needed)

-

Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

-

UV-Vis Spectrophotometer

-

SDS-PAGE and Mass Spectrometry equipment

-

Reaction tubes, pipettes, stirrer/rocker

B. Preparation of Reagents

-

Protein Preparation:

-

Dissolve the protein in degassed PBS (pH 7.2) to a final concentration of 1-10 mg/mL. Rationale: Degassed buffer minimizes oxidation of free thiols.

-

If the protein contains disulfide bonds that need to be reduced: Add a 10- to 50-fold molar excess of a reducing agent like TCEP. Incubate for 1-2 hours at room temperature. Remove the excess reducing agent immediately before conjugation using a desalting column. Rationale: TCEP is preferred as it does not contain a thiol and will not compete in the subsequent maleimide reaction.[4][10]

-

-

Maleimide Stock Solution:

-

Immediately before use, dissolve N-(3-hydroxyphenyl)maleimide in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM). Rationale: Preparing this solution fresh is critical to prevent hydrolysis of the maleimide.[6]

-

C. Conjugation Reaction

-

Add a 5- to 20-fold molar excess of the N-(3-hydroxyphenyl)maleimide stock solution to the prepared protein solution. Add the DMSO solution dropwise while gently vortexing to prevent protein precipitation. Rationale: A molar excess drives the reaction to completion. The optimal ratio should be determined empirically.[6]

-

Incubate the reaction for 1-2 hours at room temperature or 4°C overnight, with gentle shaking. Rationale: Reaction kinetics are rapid, often reaching completion within 30-120 minutes for peptides and small proteins.[6]

-

Optional Quenching: To stop the reaction, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of ~50 mM to react with any excess maleimide.

D. Purification of the Conjugate

-

Load the reaction mixture onto a pre-equilibrated desalting column (e.g., PD-10).

-

Elute the protein conjugate with PBS (pH 7.2) according to the manufacturer's instructions. The larger protein conjugate will elute first, separated from the unreacted maleimide and quenching agent.[10]

-

Collect the fractions containing the protein (typically monitored by absorbance at 280 nm) and pool them.

E. Characterization

-

SDS-PAGE: Analyze the purified conjugate alongside the unlabeled protein. A successful conjugation will result in a slight increase in the molecular weight, visible as a higher band on the gel.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most definitive method. The mass of the conjugate should equal the mass of the protein plus the mass of the added N-(3-hydroxyphenyl)maleimide adduct(s). This allows for precise determination of the degree of labeling.

-

UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for protein) and the characteristic wavelength for the N-(3-hydroxyphenyl)maleimide adduct to estimate the degree of labeling, though this is less precise than mass spectrometry.

Application Focus: Antibody-Drug Conjugate (ADC) Synthesis

Thiol-maleimide chemistry is a foundational technology in the ADC field, used to link cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[] N-(3-hydroxyphenyl)maleimide can be incorporated into linkers for this purpose.

Caption: Workflow for creating an Antibody-Drug Conjugate.

The protocol is similar to the general labeling procedure but with a critical emphasis on stoichiometry . The goal is to achieve a specific Drug-to-Antibody Ratio (DAR), typically between 2 and 4. This is controlled by carefully titrating the amount of maleimide-linker-drug added to a partially reduced antibody, where interchain disulfide bonds in the hinge region have been selectively cleaved to expose reactive thiols.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conjugation | 1. Inactive (hydrolyzed) maleimide. 2. Insufficiently reduced protein (thiols are not free). 3. Incorrect buffer pH (too acidic). | 1. Prepare maleimide stock solution fresh in anhydrous DMSO right before use. 2. Confirm reduction with Ellman's reagent; increase reducing agent concentration or incubation time. 3. Verify buffer pH is between 6.5 and 7.5. |

| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF). 2. Protein is unstable under reaction conditions. | 1. Keep organic solvent volume <10% of the total reaction volume. Add maleimide stock slowly while mixing. 2. Perform the reaction at 4°C. Screen different buffer formulations. |

| High Heterogeneity (Multiple species in MS) | 1. Non-specific labeling (e.g., reaction with lysines). 2. Incomplete reaction or purification. | 1. Ensure reaction pH does not exceed 7.5. 2. Increase reaction time or maleimide-to-protein ratio. Improve purification with a higher resolution chromatography method. |

| Loss of Conjugate Stability (Deconjugation) | 1. Retro-Michael reaction occurring. | 1. Ensure all excess low-molecular-weight thiols are removed during purification. For ADCs, consider maleimides designed for increased stability (e.g., self-hydrolyzing maleimides).[11] |

References

-

ResearchGate. (2006). N-(3-Nitrophenyl)maleimide. [Link]

-

Campos, L. M., et al. (2018). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ACS Macro Letters. [Link]

-

StudySmarter. Thiol Reactions: Maleimide, DTNB Mechanics. [Link]

-

Barrow, S. J., et al. (2019). Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules. [Link]

- Connolly, B. A., et al. (1998). Studies on polyimides: 2. Formation of high molecular weight poly(N-(hydroxyphenyl) maleimides). Polymer.

-

Lowe, A. B., et al. (2015). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. Polymer Chemistry. [Link]

-

Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry. Journal of Controlled Release. [Link]

-

Gabbutt, C. D., et al. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5325833, N-(3-hydroxyphenyl)maleimide. [Link]

- Vandevoorde, A., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry.

-

Mohammed, A. A., & Mustapha, S. N. (2010). Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules. [Link]

-

JoVE. (2022). Protein Bioconjugate Synthesis Via Cysteine-maleimide Chemistry. [Link]

-

Christie, R. J., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Journal of Controlled Release. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Protein-maleimide Conjugates for Thiol-conjugate Addition | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. N-(3-hydroxyphenyl)maleimide | C10H7NO3 | CID 5325833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cpsm.kpi.ua [cpsm.kpi.ua]

- 9. farm.ucl.ac.be [farm.ucl.ac.be]

- 10. youtube.com [youtube.com]

- 11. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Strategies to minimize retro-Michael reaction of N-(3-hydroxyphenyl)maleimide conjugates

This technical guide details strategies to minimize the retro-Michael reaction of N-(3-hydroxyphenyl)maleimide conjugates.

Topic: Minimizing Retro-Michael Instability via Controlled Hydrolysis Audience: Senior Scientists, ADC Developers, and Protein Chemists Version: 2.0 (Current)

Core Concept: The Stability Paradox

The instability of maleimide conjugates is driven by the retro-Michael reaction , a reversible pathway that detaches the payload (drug/label) from the antibody or protein carrier.[1] This is particularly problematic in plasma, where endogenous thiols (like albumin-Cys34) act as "sinks," capturing the detached payload.

For N-aryl maleimides, such as N-(3-hydroxyphenyl)maleimide , the strategy to prevent this is counter-intuitive: you must break the ring to save the conjugate.

-

The Problem: The closed thiosuccinimide ring is reversible (prone to retro-Michael).

-

The Solution: Hydrolysis (opening) of the succinimide ring renders the linkage irreversible and stable.

-

The Advantage: N-aryl maleimides are designed to hydrolyze 5–10x faster than standard N-alkyl maleimides.[2] Your goal is to force this hydrolysis to completion before the conjugate is exposed to physiological conditions.

Mechanism & Decision Pathways

The following diagram illustrates the kinetic competition between drug loss (Retro-Michael) and stabilization (Hydrolysis).

Caption: The kinetic race: The closed ring (yellow) is unstable. You must drive the reaction along the green path (Hydrolysis) to lock the conjugate before the red path (Retro-Michael) occurs in plasma.

Troubleshooting Guide & FAQs

Phase 1: Diagnosis

Q1: I see a loss of payload (drug-to-antibody ratio drops) after 24h in plasma. Is my conjugation failing? A: Likely not. The conjugation worked, but the linkage is reversing.

-

Root Cause: The thiosuccinimide ring remained closed. In the closed state, N-aryl maleimides are in equilibrium with the free maleimide. In plasma, albumin (approx. 600 µM thiol) acts as a scavenger, pulling the equilibrium towards dissociation.

-

Fix: You must introduce a Controlled Hydrolysis Step post-conjugation.[2] See Protocol A below.

Q2: How do I distinguish between the "Stable" and "Unstable" forms analytically? A: Use LC-MS (Liquid Chromatography-Mass Spectrometry).[2]

-

Closed Ring (Unstable): Mass = [Antibody] + [Linker-Payload].[2]

-

Open Ring (Stable): Mass = [Antibody] + [Linker-Payload] + 18 Da (addition of water).[2]

-

Target: You want >95% of your species to show the +18 Da shift before you start biological assays.

Phase 2: Optimization

Q3: Does the 3-hydroxyl group on the phenyl ring help? A: Yes. The N-aryl group withdraws electrons from the imide nitrogen, making the carbonyl carbons more electrophilic and susceptible to water attack (hydrolysis).

-

Comparison: N-alkyl maleimides (standard) have a hydrolysis half-life of ~20+ hours at pH 7.[2][3]4. N-aryl maleimides typically hydrolyze in <1–2 hours under similar conditions.[2] The 3-OH group ensures this happens relatively quickly without requiring harsh conditions that might damage the protein.

Q4: Can I just increase the pH during conjugation? A: Risky.

-

High pH (>8.[2]0) during conjugation: Increases the rate of hydrolysis and retro-Michael, but also increases non-specific coupling to Lysine residues (loss of site-specificity).

-

Strategy: Conjugate at pH 7.0–7.4 (specificity), then buffer exchange or adjust to pH 8.5–9.0 for 1–2 hours (stabilization).

Experimental Protocols